Structural Topology Differentiation: Sulfonamide-Piperidine-Quinoline Connectivity vs. Direct Quinoline-Isoxazole Fusion in I-BET151
The target compound features a sulfonamide bridge linking the 3,5-dimethylisoxazole ring to a piperidine ring, which in turn bears a quinolin-8-yloxy substituent at the 4-position via an ether linkage. This connectivity differs fundamentally from I-BET151 (GSK1210151A), where the quinoline and 3,5-dimethylisoxazole are directly C–C coupled with a carboxamide tail, and from the PDB 6MO9 ligand, which employs a quinoline-5-sulfonamide architecture with a cyclopentylamine substituent [1]. The linker length and geometry between the KAc-mimicking isoxazole and the quinoline are distinct: the target compound inserts a 5-bond spacer (isoxazole–SO2–N–piperidine–O–quinoline), whereas I-BET151 uses a 1-bond direct linkage, and the 6MO9 ligand uses a 2-bond sulfonamide connection [2]. These topological differences are non-trivial: SAR studies on quinoline-isoxazole BET inhibitors have demonstrated that altering the quinoline attachment point from 5-sulfonamide to alternative regioisomers can shift BRD4 affinity by more than 100-fold [3].
| Evidence Dimension | Linker atom count and connectivity between 3,5-dimethylisoxazole core and quinoline ring |
|---|---|
| Target Compound Data | 5-bond spacer: isoxazole-C4–SO2–N(piperidine)–piperidine C4–O–quinoline C8 |
| Comparator Or Baseline | I-BET151: 1-bond direct C–C linkage; PDB 6MO9 ligand: 2-bond quinoline-5-SO2–NH–cyclopentyl; CHEBI:183396 substructure: quinoline absent (0-bond) |
| Quantified Difference | Δ = 3–4 additional rotatable bonds vs. I-BET151; Δ = 3 additional bonds vs. 6MO9 ligand; qualitatively distinct pharmacophore geometry |
| Conditions | 2D molecular topology analysis; PDB 6MO9 co-crystal structure (BRD2 N-terminal bromodomain, 1.801 Å resolution) used as reference binding mode |
Why This Matters
Altered linker geometry between the KAc-mimetic isoxazole and the quinoline recognition element changes the conformational sampling landscape and may shift selectivity across BET family bromodomains (BRD2/3/4/BRDT) or confer binding to non-BET targets, making this compound a structurally distinct probe for exploring isoxazole-quinoline SAR space beyond the thoroughly characterized I-BET151 series.
- [1] Dawson, M.A. et al. (2012). Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). Bioorganic & Medicinal Chemistry Letters, 22(8): 2968-2972. DOI: 10.1016/j.bmcl.2012.02.041. View Source
- [2] Lansdon, E.B. & Newby, Z.E.R. (2019). PDB 6MO9: N-terminal bromodomain of human BRD2 in complex with N-cyclopentyl-7-(3,5-dimethylisoxazol-4-yl)quinoline-5-sulfonamide inhibitor. DOI: 10.2210/pdb6mo9/pdb. View Source
- [3] Sperandio, D. et al. (2019). Structure-guided discovery of a novel, potent, and orally bioavailable 3,5-dimethylisoxazole aryl-benzimidazole BET bromodomain inhibitor. Bioorganic & Medicinal Chemistry, 27: 457-469. DOI: 10.1016/j.bmc.2018.11.020. View Source
